N-beta-Aminoethyl-gly-oet 2hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

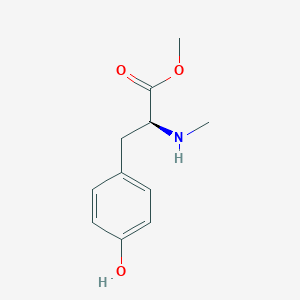

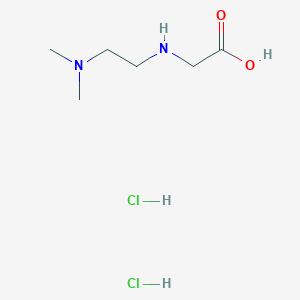

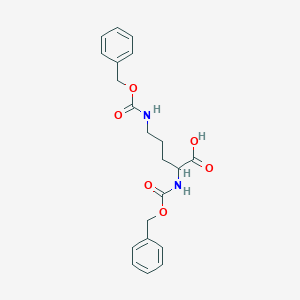

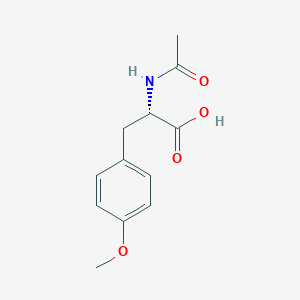

“N-beta-Aminoethyl-gly-oet 2hcl” is a chemical compound with the CAS Number: 24123-04-4 . Its IUPAC name is (2-(dimethylamino)ethyl)glycine dihydrochloride . The molecular weight of this compound is 219.11 .

Molecular Structure Analysis

The InChI code for “N-beta-Aminoethyl-gly-oet 2hcl” is 1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

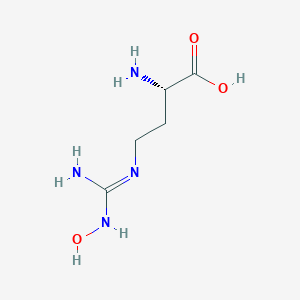

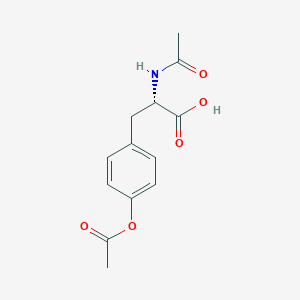

- Methods of Application: The creation of PNA involves a peptide-like backbone composed of N-(2-aminoethyl)-glycine units . The distances between nucleobases in PNA oligomers resemble the ones in DNA or RNA . Thanks to its charge-neutral backbone, PNA binds to natural nucleic acid oligomers with high affinity and forms thermally stable duplexes .

- Results or Outcomes: PNA has vast interest in molecular biology, biotechnology, diagnostics, and medicine because they can be applied as antigene and antisense agents . The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription . In antisense strategies, PNA hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .

“N-beta-Aminoethyl-gly-oet 2hcl” is a specialized chemical compound used primarily in molecular biology and biotechnology . It may have other applications in these or other scientific fields, but specific details are not readily available in the sources I have access to.

“N-beta-Aminoethyl-gly-oet 2hcl” is a specialized chemical compound used primarily in molecular biology and biotechnology . It may have other applications in these or other scientific fields, but specific details are not readily available in the sources I have access to.

Safety And Hazards

properties

IUPAC Name |

ethyl 2-(2-aminoethylamino)acetate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKQTVNTKKSWFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-beta-Aminoethyl-gly-oet 2hcl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)